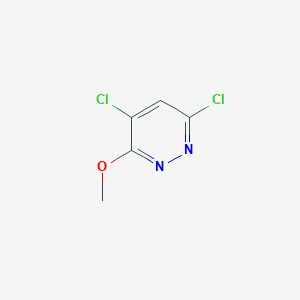

4,6-Dichloro-3-methoxypyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-3-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-10-5-3(6)2-4(7)8-9-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRLNNOVRAZWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548144 | |

| Record name | 4,6-Dichloro-3-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112342-58-2 | |

| Record name | 4,6-Dichloro-3-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dichloro 3 Methoxypyridazine

General Strategies for Pyridazine (B1198779) Ring Formation Relevant to Halogenated and Alkoxylated Derivatives

The foundational step in synthesizing complex pyridazines is the formation of the core heterocyclic ring. For derivatives bearing halogen and alkoxy groups, two powerful methods are particularly relevant: condensation reactions and aza-Diels-Alder cycloadditions.

Condensation Reactions in Pyridazine Synthesis

Condensation reactions represent a classical and widely employed strategy for constructing the pyridazine ring. This approach typically involves the reaction of a 1,4-dicarbonyl compound, or a functional equivalent, with hydrazine (B178648) or its derivatives. The versatility of this method allows for the pre-introduction of various substituents onto the acyclic precursor, which are then incorporated into the final pyridazine ring.

Key aspects of this methodology include:

Precursor Versatility : The reaction can utilize 1,4-diketones, γ-keto acids, or their esters as the dicarbonyl component. The choice of precursor directly influences the substitution pattern of the resulting pyridazine. For instance, the condensation of mucochloric or mucobromic acid with hydrazine hydrate (B1144303) is a common route to produce dihalopyridazinones, which are key precursors for dichloropyridazines.

Stepwise Functionalization : The synthesis can be designed to create pyridazinone intermediates. These intermediates can then undergo further reactions, such as chlorination, to install the desired halogen atoms. For example, maleic anhydride (B1165640) can be reacted with hydrazine to form maleic hydrazide (3,6-dihydroxypyridazine), a common precursor for 3,6-dichloropyridazine (B152260). google.com

Reaction Conditions : The condensation is often carried out in a suitable solvent like ethanol (B145695) or acetic acid, sometimes under reflux conditions. mdpi.com One-pot, multi-component reactions have also been developed, combining several steps to improve efficiency. acs.org For example, a one-pot, three-component approach can yield highly substituted pyridazines through a domino sequence of nucleophilic substitution, condensation, and cyclization. acs.org

The following table summarizes representative condensation reactions for pyridazine synthesis:

| 1,4-Dicarbonyl Precursor | Hydrazine Source | Product Type | Reference |

| 1,4-Diketones | Hydrazine | Dihydropyridazines/Pyridazines | acs.org |

| γ-Keto Esters | Hydrazine Hydrate | Pyridazinones | mdpi.com |

| Maleic Anhydride | Hydrazine | 3,6-Dihydroxypyridazine | google.com |

| 4-Acetyl-3-amino-2-phenylquinoline | Nitrous Acid (diazotization) | Fused Pyridazino[3,4-c]quinoline | mdpi.com |

Aza-Diels-Alder Approaches for Pyridazine Derivatives

The aza-Diels-Alder reaction, a type of [4+2] cycloaddition, provides a powerful and often highly regioselective method for synthesizing pyridazine and its derivatives. This approach involves the reaction of a diene, typically an electron-deficient aza-diene like a 1,2,4,5-tetrazine (B1199680) or a 1,2,3-triazine, with a dienophile. organic-chemistry.orgacs.org

Key features of this strategy include:

Inverse-Electron-Demand : Many syntheses of pyridazines proceed via an inverse-electron-demand aza-Diels-Alder reaction, where an electron-deficient diene reacts with an electron-rich dienophile. organic-chemistry.orgrsc.org For example, 1,2,3-triazines can react with electron-rich alkynes like 1-propynylamines to yield pyridazine derivatives. organic-chemistry.orgacs.org

High Regioselectivity : This method allows for precise control over the placement of substituents on the pyridazine ring, which is crucial for preparing specifically functionalized molecules. The reaction of 1,2,3-triazines with 1-propynylamines, for instance, leads to 6-aryl-pyridazin-3-amines with high regioselectivity. organic-chemistry.org

Mild Conditions : Aza-Diels-Alder reactions can often be performed under neutral, metal-free conditions, which is advantageous for substrates with sensitive functional groups. acs.orgacs.org

Versatility : The scope of both the diene and dienophile can be broad, accommodating various functional groups and structural complexities, leading to a wide array of substituted pyridazines. acs.org This includes the synthesis of fused pyridazine systems. mdpi.com

Approaches to Introducing Chlorine Substituents on Pyridazine Rings

Once the pyridazine ring is formed, the next critical step is the introduction of chlorine atoms at specific positions. For 4,6-dichloro-3-methoxypyridazine, this involves placing chlorine at the 4- and 6-positions.

Regioselective Chlorination Methodologies

Regioselective chlorination aims to introduce chlorine atoms at desired positions on an existing pyridazine scaffold. This is often achieved by activating specific positions or by using directing groups.

One common strategy involves the chlorination of pyridazinone or hydroxypyridazine precursors using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.commdpi.com The hydroxyl group of the pyridazinone tautomer is converted into a chloro group. For example, 4-methyl-3,6-pyridazinediol can be refluxed in phosphorus oxychloride to yield 3,6-dichloro-4-methylpyridazine (B106839). chemicalbook.com

Directed metalation can also be used to achieve regioselectivity. The pyridazine ring can be deprotonated at a specific position using a strong base, such as a lithium amide or a complex magnesium base like TMPMgCl·LiCl, followed by quenching with a chlorine source. uni-muenchen.de The regioselectivity of the metalation is often directed by existing substituents on the ring. uni-muenchen.de

Transformation of Precursors to Dichloropyridazines

A highly effective method for preparing dichloropyridazines involves the transformation of readily available precursors, most notably dihydroxypyridazines (which exist predominantly in the pyridazinedione form).

The synthesis of 3,6-dichloropyridazine from 3,6-dihydroxypyridazine (maleic hydrazide) is a well-established industrial process. The reaction is typically carried out by heating the dihydroxy precursor with a strong chlorinating agent.

Table of Chlorination Reactions:

| Precursor | Chlorinating Agent | Product | Reference |

| 3,6-Dihydroxypyridazine | Phosphorus Oxychloride (POCl₃) | 3,6-Dichloropyridazine | google.com |

| 3,6-Dihydroxypyridazine | Phosphorus Pentachloride (PCl₅) | 3,6-Dichloropyridazine | google.com |

| 4-Methyl-3,6-pyridazinediol | Phosphorus Oxychloride (POCl₃) | 3,6-Dichloro-4-methylpyridazine | chemicalbook.com |

| Tetrahydropyridopyridazinone | Phosphorus Oxychloride (POCl₃) | Chloro-tetrahydropyridopyridazine | mdpi.com |

| (Z)-2,4,4,4-Tetrachlorobut-2-enal | Semicarbazide Hydrochloride | 3,5-Dichloropyridazine (B104411) | chemicalbook.com |

Strategies for Methoxy (B1213986) Group Introduction onto Pyridazine Scaffolds

The final step in the synthesis of this compound is the introduction of the methoxy group at the 3-position. This is almost universally accomplished via a nucleophilic aromatic substitution (SNAr) reaction.

In a dichloropyridazine, the chlorine atoms are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridazine ring nitrogens. The introduction of a methoxy group is typically achieved by reacting the dichloropyridazine with sodium methoxide (B1231860) (NaOMe) in a suitable solvent like methanol (B129727) or an inert solvent like THF or dioxane. nih.govgoogle.com

The regioselectivity of the methoxylation can be a critical challenge when multiple chloro-substituents are present. In the case of a molecule like 3,4,6-trichloropyridazine (B1215204), the position of the methoxy group addition would depend on the relative activation of the chlorine atoms. For the target molecule, one would start with a precursor like 3,4,6-trichloropyridazine and selectively replace the C3-chloro substituent. The electronic properties and steric environment around each chlorine atom influence the reaction's outcome. Often, careful control of reaction conditions (temperature, stoichiometry of the nucleophile) is required to achieve selective mono-methoxylation. nih.gov For instance, reacting 3,6-dichloropyridazine with sodium methoxide can yield 3-chloro-6-methoxypyridazine (B157567). nih.govgoogle.com Similarly, 3,4-dichloro-5-methoxypyridazine (B184940) has been shown to undergo demethylation when treated with amines, highlighting the reactivity of methoxy groups on the pyridazine ring. clockss.org

The replacement of a chlorine atom with a methoxy group has been shown to significantly alter the biological activity of pyridazine-based compounds, sometimes leading to a marked increase in potency. nih.gov

Nucleophilic Aromatic Substitution with Methoxide Reagents

Nucleophilic Aromatic Substitution (SNAr) is a primary method for introducing substituents onto the pyridazine ring. This reaction is particularly effective for electron-poor aromatic systems, such as pyridazines, where the presence of two nitrogen atoms activates the ring towards attack by nucleophiles. youtube.com The reaction with a methoxide reagent typically proceeds via a two-step addition-elimination mechanism.

First, the nucleophile (e.g., sodium methoxide, NaOMe) attacks an electron-deficient carbon atom on the pyridazine ring, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial, and the negative charge is delocalized, often onto the electronegative nitrogen atoms of the ring, which facilitates its formation. youtube.com In the second step, a leaving group, typically a halide, is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. nih.gov

The general reactivity order for halides as leaving groups in SNAr reactions is F > Cl > Br > I, which is attributed to the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer intermediate. nih.gov

Regiocontrol in Methoxylation of Dichloropyridazines

Achieving the specific substitution pattern of this compound requires careful control of the reaction's regioselectivity. A logical precursor for this compound is 3,4,6-trichloropyridazine. The position of the incoming methoxide group is directed by the electronic effects of the ring nitrogens and the existing chloro substituents.

Research has shown that the methoxylation of 3,4,5-trichloropyridazine (B3021642) can yield a mixture of products. In one study, the reaction of 3,4,5-trichloropyridazine with sodium methoxide resulted in two isomeric products: 3,5-dichloro-4-methoxypyridazine (B1338350) and 3,4-dichloro-5-methoxypyridazine. rsc.org This highlights the challenge of directing the nucleophile to a specific position.

A key synthesis of a related compound, 6-chloro-3,4-dimethoxypyridazine, starts from commercially available 3,4,6-trichloropyridazine. acs.org Detailed studies on the methoxylation of 3,4,6-trichloropyridazine have demonstrated that the reaction can be controlled to produce specific isomers. For instance, monomethoxylation of 3,6-dichloropyridazine can lead to the formation of 3-chloro-6-methoxypyridazine. Further methoxylation of related dichloromethoxy intermediates can result in complex formation between different isomers. researchgate.net The synthesis of this compound would likely involve a similar regioselective substitution on a trichloropyridazine precursor, where the C-3 position is preferentially attacked by the methoxide nucleophile over the C-4 or C-6 positions, a process influenced by reaction conditions such as solvent and temperature.

Directed Functionalization of Pyridazines for this compound Synthesis

Beyond direct substitution, directed functionalization methods offer powerful tools for constructing highly substituted pyridazines with precise regiochemistry.

Selective Metalation (Lithiation, Magnesiation) Strategies for Substituted Pyridazines

Directed ortho-metalation (DoM) is a potent strategy for functionalizing aromatic and heteroaromatic rings. However, the direct lithiation of pyridazines can be challenging due to the ring's high reactivity towards nucleophiles, which can lead to addition rather than deprotonation. nih.gov To overcome this, sterically hindered and less nucleophilic bases are employed.

Mixed magnesium and zinc amide bases containing the 2,2,6,6-tetramethylpiperidyl (TMP) group, such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl, have proven to be highly effective for the regioselective magnesiation or zincation of various heterocycles, including chlorinated pyrimidines and pyridazines. nih.govnih.gov These reagents can deprotonate the ring at specific positions, directed by existing substituents, to form stable organometallic intermediates. These intermediates can then be trapped with a variety of electrophiles to introduce new functional groups. nih.gov The use of Lewis acid additives like BF₃·OEt₂ can further enhance the scope and even switch the regioselectivity of the metalation. nih.gov For instance, these strategies could be envisioned in a multi-step synthesis where a substituted pyridazine is selectively metalated before the introduction of chloro or methoxy groups.

Sequential Halogenation and Alkoxylation for Specific Substitution Patterns

A common and versatile approach to complex pyridazines involves a logical sequence of reactions. This often begins with the construction of a pyridazinone core, which is then subjected to sequential halogenation and nucleophilic substitution steps.

For example, a pyridazine-3,6-diol can be converted to 3,6-dichloropyridazine by reacting it with phosphorus oxychloride (POCl₃). chemicalbook.com Similarly, 4,5-dichloro-3-hydroxypyridazine can be converted to 3,4,5-trichloropyridazine using POCl₃. rsc.org This trichlorinated intermediate can then undergo sequential, regioselective methoxylation reactions. As described in a study on pyridazine-based iron chelators, a stepwise methoxylation of 3,4,5-trichloropyridazine was employed to introduce methoxy groups one by one, yielding distinct mono- and di-substituted isomers that could be separated chromatographically. rsc.org This stepwise approach, carefully controlling the stoichiometry of the nucleophile and the reaction conditions, is essential for building specific substitution patterns like that found in this compound.

Advanced Synthetic Techniques Applicable to this compound

To improve the efficiency and environmental footprint of chemical syntheses, modern techniques such as microwave-assisted synthesis are increasingly adopted.

Microwave-Enhanced Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. georgiasouthern.edu The use of microwave irradiation can dramatically accelerate reaction rates, leading to substantial reductions in reaction times—often from hours to minutes. mdpi.comscirp.org This is due to the efficient and direct heating of the solvent and reactants, which can lead to higher temperatures and pressures in sealed-vessel reactions. acs.org

This technique has been successfully applied to the synthesis of various substituted pyridazines. georgiasouthern.eduthieme-connect.com For example, the cycloaddition reactions used to form the pyridazine ring, which can take days under reflux conditions, have been accelerated to just a few hours using microwave heating. mdpi.comacs.org Similarly, nucleophilic substitution reactions on pyridazine scaffolds are also amenable to microwave enhancement. Studies have shown that forcing conditions, such as microwave irradiation at high temperatures, can drive substitution reactions to completion that would otherwise be sluggish or require harsh reagents. dur.ac.uk The benefits include not only speed but also often improved yields and cleaner reaction profiles.

The following table compares conventional and microwave-assisted methods for the synthesis of pyridazinium-based ionic liquids, illustrating the typical enhancements seen with MAOS.

| Entry | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Conventional (Alkylation) | 18 h | 89 | scirp.org |

| 2 | Microwave (Alkylation) | 15 min | 95 | scirp.org |

| 3 | Conventional (Anion Exchange) | 3 h | 85 | scirp.org |

| 4 | Microwave (Anion Exchange) | 10 min | 92 | scirp.org |

Transition Metal-Catalyzed Coupling Reactions in Pyridazine Synthesis

The functionalization of the pyridazine core has been significantly advanced by the advent of transition metal-catalyzed cross-coupling reactions. researchgate.net These methodologies provide powerful and versatile tools for the direct formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, allowing for the late-stage introduction of diverse substituents onto a pre-formed pyridazine ring. researchgate.netresearchgate.net For a substrate such as this compound, these reactions are crucial for selectively replacing the chlorine atoms with a wide array of functional groups. The regioselectivity of these couplings is a key challenge, often influenced by the electronic nature of the pyridazine ring and the specific position of the halogen atoms. Generally, halides positioned adjacent to a ring nitrogen atom exhibit higher reactivity in palladium-catalyzed cross-coupling reactions. nih.govnih.gov However, catalyst and ligand choice can often be used to override this inherent selectivity, enabling the targeted functionalization of less reactive positions. nih.govresearchgate.net Key methodologies employed in pyridazine synthesis include the Suzuki-Miyaura, Negishi, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.net

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for forming C-C bonds in the synthesis of functionalized pyridazines. researchgate.net The reaction is valued for its mild conditions, the commercial availability of a vast number of boronic acids and esters, and the generally non-toxic nature of its boron-containing byproducts. researchgate.net

In the context of dihalopyridazines, the inherent reactivity often leads to selective coupling at the halide position alpha to a nitrogen atom. However, recent research has demonstrated that this selectivity can be inverted by tuning the catalyst system, particularly the choice of ligand. For instance, studies on 3,5-dichloropyridazine have shown that while traditional bidentate phosphine (B1218219) ligands like dppf favor coupling at the expected C3 position, bulky monophosphine ligands can promote reaction at the more distal C5 site. nih.gov Similarly, very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.govresearchgate.net This ligand-controlled regioselectivity is a powerful strategy that can be applied to substrates like this compound to achieve selective arylation or alkylation at either the C4 or C6 position.

Table 1: Examples of Ligand-Controlled Site-Selectivity in Suzuki-Miyaura Coupling of Dihaloazines

| Substrate | Coupling Partner | Catalyst/Ligand | Selectivity (Major Product) | Reference |

|---|---|---|---|---|

| 3,5-Dichloropyridazine | Arylboronic Acid | Pd(OAc)₂ / QPhos | C5-Arylation | nih.gov |

| 3,5-Dichloropyridazine | Arylboronic Acid | Pd(OAc)₂ / dppf | C3-Arylation | nih.gov |

| 2,4-Dichloropyridine | Arylboronic Acid | Pd₂(dba)₃ / IPr | C4-Arylation | nih.gov |

| 2,4-Dibromopyridine | Arylboronic Acid | Pd(II)-NHC Complex | C4-Arylation | nih.gov |

Negishi Coupling

The Negishi coupling reaction, involving the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex, is another cornerstone for C-C bond formation on the pyridazine scaffold. researchgate.netresearchgate.net A significant advantage of the Negishi reaction is its ability to employ a wider range of coupling partners, including alkyl, aryl, and heteroaryl groups that can be challenging to install using other methods like the Suzuki coupling. nih.gov

Organozinc reagents can be generated in situ from the corresponding organolithium or Grignard reagents, or directly from an organic halide. acs.org This versatility allows for the functionalization of pyridazines with diverse carbon-based fragments. For instance, nickel-catalyzed Negishi couplings have been effectively used for the functionalization of chloropyridazines. researchgate.netresearchgate.net An electrochemical method for nickel-catalyzed Negishi coupling has been developed for synthesizing aryl- and heteroarylpyridazines from substrates including 3-chloro-6-methoxypyridazine, demonstrating a green alternative to classical methods. researchgate.net

Table 2: Selected Negishi Coupling Reactions on Pyridazine Derivatives

| Substrate | Organozinc Reagent | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|

| 3-(Butylthio)-6-chloropyridazine | Aryl Zinc Halide | Ni(acac)₂ / Xantphos | 6-Aryl-3-(butylthio)pyridazine | researchgate.net |

| 2-Benzyl-4-bromo-5-methoxypyridazin-3(2H)-one | Zincated Pyridazinone | Pd(dba)₂ / P(o-furyl)₃ | 4-Aryl-pyridazin-3(2H)-one | acs.org |

| 3-Chloro-6-methoxypyridazine | Aryl Halide (electrochemically generated organozinc) | Nickel Catalyst | 3-Aryl-6-methoxypyridazine | researchgate.net |

| 2,4-Dichloropyridine | 2-Pyridylzinc Bromide | Pd₂(dba)₃ / IPr | 4-(2-Pyridyl)-2-chloropyridine | nih.gov |

Stille Coupling

The Stille coupling utilizes organotin compounds (stannanes) to react with organic halides or triflates in the presence of a palladium catalyst. thieme-connect.com This reaction is known for its tolerance of a wide variety of functional groups, as organotin reagents are stable to air and moisture. It has been successfully applied to the functionalization of various pyridazine systems. researchgate.netthieme-connect.comresearchgate.net For example, 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine (B3074818) has been functionalized using Stille cross-coupling to introduce various groups. researchgate.net The reaction is a reliable method for creating C-C bonds, although a significant drawback is the toxicity of the tin reagents and byproducts, which often necessitates careful handling and purification procedures. thieme-connect.com

Sonogashira Coupling

For the introduction of alkyne moieties, the Sonogashira coupling is the premier reaction. researchgate.net It involves the coupling of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. mdpi.com This reaction is fundamental in the synthesis of functionalized heterocycles, as the resulting alkynyl group can serve as a versatile handle for further transformations. acs.orgbeilstein-journals.org Sonogashira couplings have been performed on various halogenated pyridazine and fused pyridazine systems, such as imidazo[1,2-b]pyridazines, to install terminal alkynes. researchgate.netresearchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields. researchgate.net

Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds is efficiently achieved via the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orgnumberanalytics.com This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and milder conditions compared to classical methods like nucleophilic aromatic substitution. wikipedia.orgsnnu.edu.cn The development of increasingly sophisticated and sterically hindered phosphine ligands has been central to the reaction's success, allowing for the coupling of a wide range of amines, including primary and secondary amines, and even ammonia (B1221849) equivalents. wikipedia.org This methodology is directly applicable to the synthesis of aminopyridazines from chloropyridazine precursors like this compound, providing access to a key class of substituted heterocycles. researchgate.net

Nucleophilic Substitution Reactions of Chlorine Atoms

The chlorine atoms at the 4- and 6-positions of the pyridazine ring are susceptible to displacement by various nucleophiles. The regioselectivity of these substitutions can often be controlled by the nature of the nucleophile and the reaction conditions.

The introduction of amino groups onto the pyridazine core can be achieved through nucleophilic aromatic substitution (SNAr) with primary and secondary amines. These reactions are crucial for the synthesis of compounds with potential biological activity. Selective monoamination of related dichloroheteroarenes can often be accomplished in high yields under catalyst-free conditions. nih.gov For instance, the catalyst-free monoamination of 4,6-dichloropyrimidine (B16783) with various adamantane-containing amines has been successfully demonstrated. nih.gov The heteroarylation of a sterically unhindered amine proceeded smoothly to give a near-quantitative yield of the monoaminated product. nih.gov However, the introduction of a second amino group can be more challenging due to the electron-donating effect of the first amino group, which deactivates the ring towards further nucleophilic attack. nih.gov In such cases, palladium-catalyzed amination can be an effective strategy for the second substitution. researchgate.net

While specific studies on this compound are not extensively detailed in the provided search results, the reactivity of analogous dichloropyridazines and dichloropyrimidines provides a strong indication of the expected outcomes. The reaction of 3,6-dichloropyridazine with various adamantane-containing amines has been shown to result in the selective substitution of only one chlorine atom. researchgate.net

Table 1: Examples of Monoamination Reactions on Dichloroheteroarenes This table is based on data for structurally related compounds to illustrate the general reactivity.

| Dichloroheteroarene | Amine | Conditions | Product | Yield (%) |

| 4,6-Dichloropyrimidine | Adamantane-containing amine 4a | K2CO3, DMF, 140 °C | 5a | ~100 |

| 4,6-Dichloropyrimidine | Adamantane-containing amine 4c | K2CO3, DMF, 140 °C | 5c | 76 |

| 4,6-Dichloropyrimidine | Adamantane-containing amine 4g | K2CO3, DMF, 140 °C | 5g | 77 |

| 2,6-Dichloropyrazine | Adamantane-containing amine | Catalyst-free | Monoaminated product | High |

| 1,3-Dichloroisoquinoline | Adamantane-containing amine | Catalyst-free | 1-amino-3-chloro-isoquinoline | up to 90 |

Data sourced from studies on related dichloroheteroarenes. nih.govresearchgate.net

The chlorine atoms of this compound can also be displaced by alkoxide and aryloxide nucleophiles to form the corresponding ethers. These reactions are typically carried out by treating the dichloro compound with an alcohol or a phenol (B47542) in the presence of a base, such as sodium hydroxide (B78521) or sodium hydride, to generate the nucleophilic alkoxide or aryloxide in situ.

Studies on related dichloropyridazine 1-oxides have shown that the reaction with sodium methoxide can lead to the formation of both possible mono-alkoxylated isomers, with a preference for substitution at the 6-position. The reaction of 4-chloropyridine (B1293800) hydrochloride with various alcohols in the presence of powdered sodium hydroxide in DMSO has been reported as an efficient method for the synthesis of 4-alkoxypyridines. arkat-usa.org This suggests that a similar approach could be successfully applied to this compound for the selective introduction of alkoxy and aryloxy groups. The choice of the base and solvent system is crucial for achieving good yields and controlling the regioselectivity of the substitution.

The formation of thioethers from this compound can be achieved through reaction with thiols or their corresponding thiolates. These reactions are important for the synthesis of sulfur-containing heterocyclic compounds, which are of interest in medicinal chemistry. The synthesis of thioethers generally involves nucleophilic substitution where a thiol or thiolate anion acts as the nucleophile. acsgcipr.org

A patent describes the preparation of 3,6-bis(alkylmercapto)pyridazines by heating 3,6-dichloropyridazine with at least two molar equivalents of an alkali metal lower-alkyl mercaptide. google.com This indicates that both chlorine atoms in a dichloropyridazine can be substituted by thioalkyl groups. It is therefore highly probable that this compound would react in a similar manner with a variety of thiols to yield mono- or di-substituted thioether derivatives, depending on the stoichiometry of the reagents and the reaction conditions. The synthesis of thioether-containing peptides has also been explored through various routes, including the reaction of haloacylated peptides with thiol-peptides. nih.govdoaj.org

Cross-Coupling Methodologies for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. The chlorine atoms on the this compound ring serve as excellent handles for such transformations, allowing for the introduction of a wide range of aryl and alkyl substituents.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a powerful method for the formation of biaryl structures. This reaction has been successfully applied to various dichloro-heteroaromatics. researchgate.net For example, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with several aryl/heteroaryl boronic acids using a Pd(0) catalyst has been reported to give good yields of the corresponding arylated products. mdpi.com The reaction was optimized using 5 mol % of Pd(PPh3)4 as the catalyst with K3PO4 as the base in 1,4-dioxane. mdpi.com

Given the structural similarity, it is expected that this compound would also be a suitable substrate for Suzuki-Miyaura coupling reactions, allowing for the selective arylation at the 4- and/or 6-positions. The reactivity of the two chlorine atoms may differ, potentially allowing for sequential and regioselective cross-coupling reactions to build complex molecular architectures.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of a Dichloropyrimidine Derivative

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Product | Yield (%) |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh3)4 (5) | K3PO4 | 1,4-Dioxane/H2O | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good |

Data sourced from a study on a structurally related dichloropyrimidine. mdpi.com

The Negishi coupling is another versatile palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been widely applied in the synthesis of complex molecules, including those containing pyridine (B92270) and other heterocyclic rings. orgsyn.orgresearchgate.net The organozinc reagents can be prepared from the corresponding organic halides through various methods, including the use of highly reactive Rieke® Zinc. sigmaaldrich.com

While specific examples of Negishi coupling with this compound were not found in the provided search results, the general applicability of this reaction to pyridyl halides suggests its potential for the derivatization of this compound. orgsyn.orgresearchgate.net The reaction would involve the preparation of an organozinc reagent (e.g., an arylzinc or alkylzinc halide) and its subsequent coupling with this compound in the presence of a suitable palladium or nickel catalyst. The different reactivity of the chlorine atoms at the 4- and 6-positions could potentially be exploited to achieve selective C-C bond formation. Other organometallic reagents, such as Grignard reagents and organolithium compounds, could also potentially be employed in cross-coupling reactions, although their high reactivity might lead to lower functional group tolerance and potential side reactions.

Reactivity of the Methoxy Group and its Transformations

The methoxy group at the C3 position is a key functional handle that can be either removed or transformed to introduce alternative functionalities.

The cleavage of the methyl ether in this compound to yield the corresponding pyridazinone is a critical transformation. While specific studies on this exact molecule are not prevalent, the demethylation of aryl methyl ethers is a well-established process, and several standard methods are applicable. The choice of reagent often depends on the tolerance of other functional groups present in the molecule, particularly the chloro substituents.

Common strategies include the use of strong Lewis acids or Brønsted acids.

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for cleaving aryl methyl ethers. The reaction typically proceeds in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures.

Hydrobromic Acid (HBr): Aqueous or acetic acid solutions of HBr can effectively demethylate methoxy groups, usually at elevated temperatures. This method is harsh and may not be suitable for sensitive substrates.

Aluminum Trichloride (AlCl₃): Often used with a scavenger like ethanethiol (B150549) or in combination with N,N-dimethylaniline, AlCl₃ provides a potent system for ether cleavage.

The general mechanism for Lewis acid-mediated demethylation involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the methyl group by a bromide or other nucleophile.

Table 1: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | DCM, -78 °C to rt | Highly efficient but moisture-sensitive. |

| Hydrobromic Acid (HBr) | Acetic Acid, reflux | Strong acid conditions, may cause side reactions. |

Beyond complete removal, the methoxy group can be substituted by other nucleophiles, allowing for diverse functional group interconversions at the C3 position. The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr), although the methoxy group is a less potent leaving group than a halogen.

A recently developed protocol for the nucleophilic amination of methoxypyridines utilizes sodium hydride (NaH) in the presence of lithium iodide (LiI). ntu.edu.sg This system is proposed to activate the methoxy group, enabling its displacement by primary or secondary amines. ntu.edu.sg Applying this to this compound would provide a direct route to 3-amino-4,6-dichloropyradazine derivatives, which are valuable building blocks. The reaction of 3-methoxypyridine (B1141550) with various amines under these conditions has been shown to produce the corresponding aminopyridines in good yields. ntu.edu.sg

Table 2: Example of Nucleophilic Amination of a Methoxy-Substituted Heterocycle

| Substrate | Nucleophile | Conditions | Product | Yield |

|---|

This strategy represents a direct conversion of the C-O bond to a C-N bond, significantly expanding the synthetic utility of the starting material.

Functionalization at Other Ring Positions

The single C-H bond at the C5 position and the potential to introduce carboxyl functionalities provide avenues for further derivatization of the pyridazine core.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings. wikipedia.org The reaction involves the addition of a carbanion stabilized by an adjacent leaving group (e.g., halogen, PhS, PhSO₂) to the ring, followed by base-induced β-elimination to restore aromaticity. wikipedia.orgkuleuven.be

For this compound, the only available position for VNS is the C5-H bond. The pyridazine ring is inherently electron-deficient, which is a prerequisite for the reaction. Functionalization would occur via the attack of a carbanion at the C5 position to form a Meisenheimer-type adduct, followed by elimination. While VNS is well-documented for nitroarenes and some pyridines, its application to the C5 position of this specific dichloropyridazine would depend on sufficient activation by the ring nitrogens and the adjacent chloro group. kuleuven.benih.gov Successful VNS would allow for the introduction of alkyl, cyanomethyl, or other functionalized groups directly onto the pyridazine core.

The introduction of a carboxyl or ester group at the C3 position, in place of the methoxy group, leads to another important class of intermediates. The compound Methyl 4,6-dichloropyridazine-3-carboxylate is a known derivative that serves as a precursor to the corresponding carboxylic acid. chemicalbook.comguidechem.comnih.govbldpharm.com

The synthesis of the ester has been achieved by treating 4,6-dihydroxypyridazine-3-carboxylic acid methyl ester with a chlorinating agent like phosphorus trichloride. chemicalbook.com Subsequently, the ester can be readily hydrolyzed to 4,6-dichloropyridazine-3-carboxylic acid . chemicalbook.com A high-yielding procedure involves the use of lithium hydroxide in aqueous tetrahydrofuran (B95107) (THF) at 0 °C. chemicalbook.com This two-step sequence provides efficient access to the carboxylic acid, a key substrate for further modifications.

Table 3: Synthesis and Hydrolysis of Methyl 4,6-dichloropyridazine-3-carboxylate

| Reaction | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|

| Ester Synthesis | 4,6-dihydroxypyridazine-3-carboxylic acid methyl ester | PCl₃ | Methyl 4,6-dichloropyridazine-3-carboxylate | 72% chemicalbook.com |

The carboxylic acid functionality of 4,6-dichloropyridazine-3-carboxylic acid is readily converted into a wide range of amides. Standard peptide coupling reagents are highly effective for this transformation. A common and efficient method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govsci-hub.stnih.gov

This protocol allows for the coupling of the pyridazine carboxylic acid with a diverse array of primary and secondary amines to generate the corresponding 4,6-dichloro-3-pyridazinecarboxamides . The existence of derivatives such as 4,6-dichloro-N-methylpyridazine-3-carboxamide is documented, confirming the viability of this synthetic route. nih.gov

Table 4: General Protocol for Amidation of 4,6-Dichloropyridazine-3-carboxylic acid

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Product |

|---|

This reaction is fundamental for building more complex molecules, particularly in the context of medicinal chemistry, where the amide bond is a prevalent structural motif.

Building Chemical Diversity: Strategies Utilizing this compound as a Versatile Scaffold

The quest for novel bioactive molecules in drug discovery and materials science necessitates the efficient exploration of vast chemical spaces. A key strategy in this endeavor is the use of versatile chemical scaffolds that can be readily derivatized to generate large and diverse compound libraries. This compound has emerged as a valuable building block in this context, owing to its distinct reactivity at the two chlorine-substituted positions. This allows for controlled, sequential, and diverse functionalization, making it an ideal starting point for the construction of compound libraries through high-throughput synthesis techniques.

Spectroscopic Characterization Methodologies in Pyridazine Research

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. cdnsciencepub.com The spectra of pyridazine (B1198779) and its derivatives have been studied in detail, providing a solid foundation for interpreting the spectrum of 4,6-dichloro-3-methoxypyridazine. aip.orgresearchgate.net

The IR and Raman spectra would be expected to display several key absorption bands corresponding to the vibrations of its specific structural components.

C-H Vibrations: Aromatic C-H stretching for the H-5 proton would appear around 3000–3100 cm⁻¹. The aliphatic C-H stretching from the methoxy (B1213986) group would be observed in the 2850–2960 cm⁻¹ region.

Ring Vibrations (C=C and C=N stretching): The pyridazine ring exhibits characteristic stretching vibrations in the 1400–1600 cm⁻¹ region. These are often complex and coupled.

C-O-C Stretching: The asymmetric and symmetric stretching of the C-O-C ether linkage of the methoxy group would produce strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

C-Cl Stretching: The vibrations of the carbon-chlorine bonds are a key feature. Strong absorption bands corresponding to C-Cl stretching are expected in the 600–800 cm⁻¹ region. Studies on 3,6-dichloropyridazine (B152260) show prominent bands in this area, which are assigned to these modes. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group / Bond | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (-OCH₃) | Stretching | 2850 - 2960 |

| Pyridazine Ring | C=N, C=C Stretching | 1400 - 1600 |

| Ether C-O-C | Asymmetric Stretching | ~1250 |

| Ether C-O-C | Symmetric Stretching | ~1050 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through the analysis of fragmentation patterns. tutorchase.comwikipedia.org

For this compound (C₅H₄Cl₂N₂O), the molecular weight is 179.00 g/mol . The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion (M⁺˙) peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion region will exhibit a characteristic pattern of peaks:

M⁺˙ peak: at m/z 179 (containing two ³⁵Cl atoms).

[M+2]⁺˙ peak: at m/z 181 (containing one ³⁵Cl and one ³⁷Cl atom).

[M+4]⁺˙ peak: at m/z 183 (containing two ³⁷Cl atoms).

The relative intensities of these peaks would be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.

The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of stable radicals and neutral molecules. wur.nl

Loss of a methyl radical (·CH₃): A common fragmentation for methoxy-aromatic compounds is the loss of a methyl group, which would lead to a fragment ion at m/z 164.

Loss of a chlorine radical (·Cl): Cleavage of a C-Cl bond would result in a fragment ion at m/z 144.

Loss of carbon monoxide (CO): Following the initial loss of a methyl or chlorine radical, the resulting ion could eject a molecule of CO, a common fragmentation pathway for cyclic ethers and ketones. For example, the [M-Cl]⁺ ion at m/z 144 could lose CO to give a fragment at m/z 116.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 179/181/183 | [C₅H₄Cl₂N₂O]⁺˙ (Molecular Ion, M⁺˙) |

| 164/166/168 | [M - CH₃]⁺ |

| 144/146 | [M - Cl]⁺ |

| 116/118 | [M - Cl - CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions occurring within molecules like pyridazine derivatives. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which light is absorbed and the intensity of the absorption are characteristic of the molecule's electronic structure. These absorptions typically arise from π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

In pyridazine systems, the electronic absorption spectra are influenced by the nature and position of substituents on the pyridazine ring. The pyridazine ring itself is electron-deficient and can act as an auxiliary electron acceptor. When electron-donating or electron-withdrawing groups are attached to the ring, they can significantly alter the energy of the molecular orbitals, leading to shifts in the absorption maxima (λmax).

Research on various 3,6-disubstituted pyridazine derivatives has demonstrated the influence of different substituents on their UV-Vis absorption spectra. For instance, studies in acetonitrile (B52724) have shown how the λmax values change with the introduction of different functional groups. The electronic spectra of these compounds typically exhibit an intramolecular charge transfer (ICT) band corresponding to a π-π* transition in the UV region. The position and intensity of this band are dependent on the electron-donating or electron-accepting nature of the substituents.

To illustrate the effect of substituents on the electronic transitions of the pyridazine core, the table below presents the absorption maxima for two related compounds, 3,6-dichloropyridazine and 3-chloro-6-methoxypyridazine (B157567), measured in acetonitrile. peacta.org The introduction of a methoxy group, which is an electron-donating group, in place of a chlorine atom leads to a slight bathochromic shift (a shift to a longer wavelength), indicating a small decrease in the energy gap for the π-π* transition. peacta.org Based on these findings, it can be inferred that this compound would also exhibit a characteristic UV absorption profile influenced by its specific substitution pattern.

Table 1: UV-Vis Absorption Data for Selected Pyridazine Derivatives in Acetonitrile peacta.org

| Compound Name | λmax (nm) | Molar Absorptivity (ε/dm³mol⁻¹cm⁻¹) |

| 3,6-Dichloropyridazine | 273.0 | 10425 |

| 3-Chloro-6-methoxypyridazine | 278.5 | Not Reported |

Data sourced from Vieira et al. (2004).

Intramolecular charge transfer (ICT) is a fundamental process observed in molecules that possess both an electron-donating (donor) and an electron-accepting (acceptor) moiety, often connected by a π-conjugated system. mdpi.com Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), which is typically localized on the donor part, to the lowest unoccupied molecular orbital (LUMO), which is usually localized on the acceptor part. frontiersin.org This redistribution of electron density creates a highly polar excited state, known as an ICT state.

The pyridazine ring is an electron-deficient heterocycle and, therefore, functions as an effective electron-acceptor core. frontiersin.org When substituted with electron-donating groups, such as a methoxy group (-OCH₃), the resulting molecule exhibits a donor-acceptor architecture conducive to ICT. In the case of this compound, the methoxy group acts as the electron donor, while the dichloropyridazine ring serves as the acceptor. The chlorine atoms, being electron-withdrawing, further enhance the acceptor character of the pyridazine core.

The occurrence of ICT is often characterized by the sensitivity of the molecule's emission spectra to the polarity of the solvent, a phenomenon known as solvatochromism. mdpi.com In polar solvents, the highly polar ICT state is stabilized to a greater extent than the less polar ground state, leading to a red shift (bathochromic shift) in the emission wavelength. mdpi.com The electronic absorption spectra of pyridazine derivatives often feature a distinct ICT band, which corresponds to the π-π* transition. peacta.org The energy of this transition is dependent on the electronic nature of both the donor and acceptor groups, with stronger donors and acceptors generally leading to a lower energy (longer wavelength) ICT band. peacta.org In some pyridazinium ylids, a blue shift (hypsochromic shift) of the ICT band has been observed in hydroxylic solvents, which is attributed to the stabilization of the ground state through hydrogen bonding. mdpi.com

Computational and Theoretical Investigations of 4,6 Dichloro 3 Methoxypyridazine and Derivatives

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of a molecule. Analyses of the frontier molecular orbitals and the electrostatic potential surface are standard procedures for characterizing a molecule's electronic landscape and predicting its reactive behavior.

The Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as the primary electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) is the primary electron acceptor. irjweb.comchalcogen.ro The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. indexcopernicus.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chalcogen.ro Conversely, a small gap indicates that the molecule is more polarizable and reactive. indexcopernicus.com

Computational studies on closely related dichloropyridazine derivatives provide insight into the expected values for 4,6-dichloro-3-methoxypyridazine. researchgate.net DFT calculations are used to determine the energies of these frontier orbitals and visualize their spatial distribution, identifying the parts of the molecule most involved in electron donation and acceptance. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 3,6-dichloro-4-methylpyridazine (B106839) | -7.14 | -2.02 | 5.12 |

| 3,6-dichloropyridazine-4-carboxylic acid | -7.61 | -2.90 | 4.71 |

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive behavior of a molecule by visualizing its charge distribution. uni-muenchen.demdpi.com An MESP map is generated by calculating the electrostatic force exerted by the molecule's unperturbed electron and nuclear charge distribution on a positive test charge at various points on the electron density surface. uni-muenchen.de

The resulting map is color-coded to indicate different regions of electrostatic potential. researchgate.net

Red regions indicate the most negative potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. These typically correspond to lone pairs on electronegative atoms like oxygen or nitrogen. chemrxiv.orgresearchgate.net

Blue regions represent the most positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.

Green regions denote areas of neutral or near-zero potential.

For this compound, the MESP map would be expected to show significant negative potential (red) around the two nitrogen atoms of the pyridazine (B1198779) ring and the oxygen atom of the methoxy (B1213986) group, identifying these as the primary sites for electrophilic interaction. researchgate.net Positive potential (blue) would likely be concentrated around the hydrogen atoms of the methoxy group. This analysis provides a clear, intuitive guide to the molecule's intermolecular interactions and reactive sites. chemrxiv.org

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, intramolecular bonding, and hyperconjugative interactions within a molecule. researchgate.netchalcogen.ro It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.

In a molecule like this compound, NBO analysis would reveal important hyperconjugative interactions. For instance, it would quantify the delocalization of electron density from the lone pairs of the ring nitrogens and the methoxy oxygen into the antibonding π* orbitals of the pyridazine ring. A study on the analogous 3,6-dichloro-4-methylpyridazine molecule identified significant stabilization energies from interactions between the lone pair orbitals of the nitrogen atoms (LP(1) N2, LP(1) N3) and the π* antibonding orbitals of the C4-C5 and C1-C6 bonds. researchgate.net This type of analysis provides a quantitative measure of resonance effects and charge delocalization that govern the molecule's structure and stability. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N2 | π(C4-C5) | 20.87 |

| LP (1) N3 | π(C1-C6) | 19.95 |

| π (C1-C6) | π(C4-C5) | 18.59 |

| π (C4-C5) | π(C1-C6) | 21.36 |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Theoretical predictions of spectroscopic parameters are invaluable for structural elucidation and for understanding the electronic environment of a molecule. For derivatives of this compound, these methods can accurately forecast vibrational and nuclear magnetic resonance spectra.

Vibrational Frequencies

The vibrational spectra (Infrared and Raman) of pyridazine derivatives can be rigorously analyzed using quantum chemical calculations. nih.govresearchgate.net Density Functional Theory (DFT), particularly with the B3LYP functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), has been successfully employed to calculate the molecular geometry and vibrational frequencies of related compounds such as 3-chloro-6-methoxypyridazine (B157567) and 3,6-dichloro-4-methylpyridazine. nih.govresearchgate.net

The process begins with the optimization of the molecule's ground state geometry. Following this, harmonic vibrational frequencies are calculated. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR and FT-Raman data. nih.gov A detailed interpretation of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which assigns each calculated frequency to specific molecular vibrations like stretching, bending, and torsion. researchgate.net For similar molecules, the difference between observed and scaled theoretical wavenumber values for most fundamental vibrations is typically very small. nih.gov

Table 1: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies for a Related Compound (3-chloro-6-methoxypyridazine) This table is based on data for a structurally similar compound to demonstrate the methodology's accuracy.

| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p)) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| C-H stretch | 3105 | 3103 | 3104 |

| C-H in-plane bend | 1328 | 1327 | 1326 |

| Ring stretch | 1565 | 1563 | 1562 |

| C-Cl stretch | 785 | 784 | 785 |

| O-CH₃ stretch | 1030 | 1029 | - |

Source: Based on methodologies described in reference nih.gov.

NMR Chemical ShiftsThe prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors. nih.govresearchgate.netresearchgate.net These calculations are typically performed at the DFT level of theory, for instance, using the B3LYP functional, after optimizing the molecular geometry. nih.govrsc.org

The computed isotropic magnetic shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, usually Tetramethylsilane (TMS). rsc.org For related molecules like 3-chloro-6-methoxypyridazine, the calculated ¹H and ¹³C chemical shifts have shown good agreement with experimental observations. nih.gov This computational approach is crucial for confirming structural assignments and understanding the electronic effects of substituents on the pyridazine ring. mdpi.com

Table 2: Illustrative Comparison of Calculated vs. Experimental NMR Chemical Shifts for a Related Compound (3-chloro-6-methoxypyridazine) This table is based on data for a structurally similar compound to demonstrate the methodology's accuracy.

| Atom | Calculated ¹H Chemical Shift (ppm) (GIAO/B3LYP) | Experimental ¹H Chemical Shift (ppm) |

| H (ring) | 7.55 | 7.53 |

| H (methoxy) | 4.15 | 4.12 |

| Atom | Calculated ¹³C Chemical Shift (ppm) (GIAO/B3LYP) | Experimental ¹³C Chemical Shift (ppm) |

| C-Cl | 159.8 | 159.5 |

| C-OCH₃ | 158.2 | 157.9 |

| C-H | 123.5 | 123.2 |

| C (adjacent to N) | 128.9 | 128.6 |

| C (methoxy) | 55.1 | 54.8 |

Source: Based on methodologies described in references nih.govresearchgate.net.

Electrochemical Property Prediction and Analysis

Computational methods are increasingly used to predict the electrochemical properties of organic molecules, providing insights into their redox behavior without the need for extensive experimentation. nih.govmdpi.com These predictions are vital for applications where electron transfer is a key process.

The redox potential of a molecule quantifies its tendency to accept or donate electrons. Theoretical calculations, mainly using DFT, can predict these potentials with reasonable accuracy. nih.govchemrxiv.org The standard method involves calculating the Gibbs free energy change for the reduction or oxidation reaction using a thermodynamic cycle. nih.gov This cycle breaks down the reaction in solution into gas-phase electron affinity (or ionization potential) and the solvation free energies of the neutral and charged species.

For pyridazine derivatives, computational studies have been used to unravel complex electrochemical reaction mechanisms. core.ac.uk For example, the electrochemical reduction of some substituted pyridazines to pyrroles involves a multi-step process with the transfer of four electrons and four protons. researchgate.net DFT calculations have shown that for such reactions to be thermodynamically feasible, the initial reduction step may need to be preceded by protonation, and the stability of the resulting intermediates, which is influenced by substituents, is critical. core.ac.uk Electron-withdrawing groups in specific positions can stabilize these intermediates, facilitating the reaction. core.ac.uk

The number of electrons transferred (ΔN) in a redox process can also be calculated, which helps to determine whether a molecule acts as an electron donor or acceptor. researchgate.net These theoretical findings can be correlated with experimental data from techniques like cyclic voltammetry to build a comprehensive understanding of the electron transfer process. nih.gov For many aromatic nitrogen-containing molecules, a direct relationship has been found between their calculated Lowest Unoccupied Molecular Orbital (LUMO) energies and their reduction potentials, offering a faster method for screening novel compounds. rsc.org

Table 3: Conceptual Components of a Theoretical Redox Potential Calculation This table illustrates the theoretical components required for the calculation.

| Thermodynamic Quantity | Description | Role in Calculation |

| ΔG(gas) | Gibbs free energy change of the redox reaction in the gas phase. | Calculated using quantum mechanics (e.g., DFT). |

| ΔG(solv, neutral) | Solvation free energy of the neutral molecule. | Calculated using a continuum solvation model (e.g., PCM). |

| ΔG(solv, ion) | Solvation free energy of the resulting radical anion or cation. | Calculated using a continuum solvation model (e.g., PCM). |

| E°(abs) | Absolute redox potential in solution. | E°(abs) = ΔG(gas) + ΔG(solv, ion) - ΔG(solv, neutral) |

| E° vs. Ref. | Redox potential relative to a standard reference electrode. | Obtained by subtracting the absolute potential of the reference electrode. |

Source: Based on methodologies described in references nih.govmdpi.com.

Role As a Synthetic Intermediate in Advanced Research Fields

Applications in Pharmaceutical Lead Discovery and Drug Candidate Synthesis

The pyridazine (B1198779) nucleus is a well-established pharmacophore in medicinal chemistry, and 4,6-dichloro-3-methoxypyridazine is a key starting material for creating new therapeutic agents. tubitak.gov.tr The presence of two chlorine atoms provides two reactive sites for nucleophilic substitution, allowing for the sequential and regioselective introduction of various functional groups. This capability is instrumental in the synthesis of novel drug candidates.

This compound is a valuable precursor for a multitude of bioactive pyridazine derivatives. The pyridazine scaffold is found in compounds exhibiting a wide array of pharmacological activities, including antihypertensive, anticancer, and antimicrobial properties. acs.org For instance, research has shown that certain pyridazine derivatives possess significant antifungal and antibacterial activities. tubitak.gov.trresearchgate.net

The synthesis of these derivatives often involves the displacement of the chlorine atoms on the pyridazine ring. For example, 3-amino-6-substituted pyridazines are useful intermediates in the preparation of sulfanilamido-6-substituted pyridazines, which have shown improved therapeutic effects over older sulfa drugs. The synthesis can proceed by reacting a compound like 3-amino-6-chloropyridazine (B20888) with an alkoxide, such as sodium methoxide (B1231860), to replace the chlorine atom with a methoxy (B1213986) group.

The general reactivity of dichloropyridazines makes them ideal starting points for creating libraries of compounds for high-throughput screening. researchgate.net The ability to modify the pyridazine core at specific positions allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of newly synthesized molecules.

In modern drug design, a pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The pyridazine ring itself is considered a key pharmacophore, and this compound serves as an excellent scaffold for building molecules that fit a specific pharmacophore model. tubitak.gov.tr

Ligand-based drug design often relies on pharmacophore modeling to identify new compounds with the potential to bind to a specific target. nih.gov By using this compound as a foundational structure, researchers can attach different chemical moieties to the pyridazine ring to match the features of a pharmacophore hypothesis. This approach is instrumental in the discovery of novel lead compounds and for the optimization of existing drug candidates. nih.gov

The process of pharmacophore-based virtual screening can be used to identify potential inhibitors for various drug targets. The development of 3D-QSAR models, which are predictive models based on the spatial arrangement of atoms in a molecule, can be enhanced by using a rigid and well-defined scaffold like that provided by this compound. nih.gov

Table 1: Examples of Bioactive Pyridazine Derivatives This table is for illustrative purposes and does not imply direct synthesis from this compound in all cases.

| Compound Class | Reported Biological Activity | Reference |

|---|---|---|

| Sulfanilamido-6-substituted pyridazines | Antibacterial | rlavie.com |

| 6-Aryl-4-substituted pyridazin(2H)-3-ones | Analgesic, Anti-inflammatory | tubitak.gov.tr |

| Pyridazine derivatives with urea/thiourea moieties | Antifungal, Antibacterial | tubitak.gov.tr |

| 6-(Substituted phenyl)-4,5-dihydropyridazin-3(2H)-ones | COX-2 Inhibition | tubitak.gov.tr |

Contributions to Agrochemical Development

Similar to its role in pharmaceuticals, this compound is a valuable intermediate in the synthesis of new agrochemicals. The pyridazine heterocycle is a component of many compounds developed to protect crops from weeds and fungal diseases. researchgate.net 3,6-Dichloropyridazine (B152260), a related compound, is noted as an important raw material for the synthesis of many agricultural chemicals. google.com

The pyridazine and pyridine (B92270) scaffolds are present in several classes of herbicides. For example, pyridine carboxylic acid herbicides are known for their effectiveness in controlling broadleaf weeds. vt.edu Compounds like aminopyralid (B1667105) (4-amino-3,6-dichloro-2-pyridine carboxylic acid) and clopyralid (B1669233) (3,6-dichloropicolinic acid) are structurally related to derivatives that can be synthesized from dichlorinated pyridazine or pyridine precursors. vt.edu

Patents have been filed for herbicidal compositions containing 4-aminopicolinates, which include derivatives of dichloro-methoxypyridine. google.com The synthesis of these complex herbicides often requires a versatile starting material like this compound to introduce the necessary functional groups in a controlled manner. The selective reactivity of the chlorine atoms allows for the construction of the final herbicidal molecule with high precision.

The development of novel fungicides is another area where this compound and related compounds are of interest. Pyridazine-derived compounds have been shown to possess antifungal activities. researchgate.net For example, some pyridazine derivatives have been synthesized and tested for their ability to inhibit the growth of various fungi. tubitak.gov.tr

Furthermore, derivatives of the closely related 4,6-dichloro-5-methoxypyridine-2-carboxylic acid are being investigated for their potential use as fungicides. Patents also describe the use of dichloro-bromopicolinic acid derivatives as fungicides. googleapis.com These examples highlight the potential of the dichlorinated pyridazine/pyridine core structure as a foundation for new fungicidal agents. The synthesis of such agents can be envisioned starting from intermediates like this compound, which provides the necessary chemical handles for further elaboration.

Table 2: Related Structures in Agrochemical Applications This table showcases compounds structurally related to derivatives of this compound.

| Compound Name | Application | Reference |

|---|---|---|

| Aminopyralid | Herbicide | vt.edu |

| Clopyralid | Herbicide | vt.edu |

| Picloram | Herbicide | vt.edu |

| Dichloro-bromopicolinic acid derivatives | Fungicide | googleapis.com |

Utility in Materials Science Research

The application of pyridazine derivatives is also emerging in the field of materials science. The unique electronic properties of the pyridazine ring, combined with the ability to introduce a wide range of functional groups, make these compounds interesting candidates for the development of new materials. For instance, the positional isomer 3,6-dichloro-4-methoxypyridazine (B1312329) is noted for its utility in materials science, where it allows for the regioselective synthesis of mono-functionalized pyridazine derivatives. google.comchemshuttle.com

These functionalized pyridazines can be used as building blocks for larger, more complex structures such as polymers or macrocycles. The nitrogen atoms in the pyridazine ring can also act as ligands, coordinating to metal centers to form metal-organic frameworks (MOFs) or other coordination polymers. These materials can have a wide range of applications, including in catalysis, gas storage, and electronics. Chemical suppliers list pyridazine derivatives, such as 3,6-dichloro-4-methylpyridazine (B106839), under categories for materials science and as building blocks for functional materials. ambeed.com

Building Block for Optoelectronic Materials

The pyridazine nucleus is an attractive structural motif in the design of modern optoelectronic materials. nih.gov Pyridazine derivatives have garnered significant attention for their potential applications in this field, including use as fluorescent materials and sensors. nih.gov The electron-deficient nature of the pyridazine ring makes it an excellent component in donor-acceptor (D-A) type molecules, which are crucial for many optoelectronic applications. researchgate.netnih.gov

Research has shown that materials incorporating a pyridazine core can exhibit high thermal stability and are suitable as host materials in organic light-emitting diodes (OLEDs). acs.org For instance, certain pyridazine-based D-A materials have demonstrated potential for high-efficiency green phosphorescent devices. acs.org The synthesis of these complex functional molecules often relies on the strategic modification of simpler precursors.

As a synthetic intermediate, this compound offers a direct route to such advanced materials. The two chlorine atoms on the pyridazine ring serve as reactive handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This allows for the systematic introduction of various electron-donating or π-conjugated groups, enabling the fine-tuning of the final molecule's electronic and optical properties. The methoxy group also influences the electronic characteristics of the pyridazine core, further contributing to the tailorability of the target material. ontosight.ai

Precursor for Organic Semiconductors

The development of novel organic semiconductors is a rapidly advancing field, with a continuous search for molecular structures that offer superior performance and processability. Recent research has identified the pyridazine system as a promising core unit for high-performance semiconductors. scholarsresearchlibrary.com The intrinsic electron-deficient character of azaheterocycles like pyridazine makes them ideal acceptor moieties in the design of materials for organic electronics. nih.gov The strategic combination of electron-accepting and electron-donating units within a single molecule is a cornerstone of modern organic semiconductor design. nih.gov

The synthesis of these materials begins with versatile chemical precursors that can be systematically elaborated into larger, conjugated systems. nih.gov this compound serves as such a precursor. Its dichlorinated structure allows for sequential or dual substitution reactions, providing a platform to build complex D-A or D-π-A architectures. researchgate.netscholarsresearchlibrary.com Theoretical studies on various pyridazine derivatives confirm that the linkage of donor and acceptor groups through the pyridazine bridge is crucial for facilitating intramolecular charge transfer (ICT), a key process for the functionality of many organic semiconductors. scholarsresearchlibrary.com The ability to use this compound to create larger molecules makes it a valuable precursor for materials potentially suitable for applications like organic field-effect transistors (OFETs). mdpi.com

Role in the Synthesis of Advanced Functional Materials

Beyond specific applications in optoelectronics and semiconductors, this compound is a building block for a wide range of advanced functional materials. ontosight.ai The pyridazine heterocycle is a versatile scaffold for developing new pharmacologically active compounds and other specialty chemicals. scholarsresearchlibrary.com The creation of these materials relies on the ability to functionalize the core structure in a controlled manner.

The reactivity of the chlorine atoms in this compound allows it to be a key starting material for more complex heterocyclic systems. For example, chloro-substituted pyridazines can react with various nucleophiles and are used in cross-coupling reactions to form new carbon-carbon bonds. chempedia.info This versatility allows chemists to incorporate the pyridazine unit into larger molecular frameworks, leading to materials with tailored properties. The methoxy group can additionally influence the final material's solubility and electronic distribution. ontosight.ai The synthesis of functional materials like those with liquid crystalline properties has been demonstrated with other methoxypyridine derivatives, highlighting the importance of such precursors. researchgate.net

Broader Significance in Specialty Chemical Manufacturing

In the broader context of specialty chemical manufacturing, the value of an intermediate is determined by its versatility, accessibility, and reactivity. This compound is significant as it provides a gateway to a diverse range of more complex pyridazine derivatives. synchem.descholarsresearchlibrary.com The pyridazine core itself is a recurring structural component in many biologically active compounds and materials. scholarsresearchlibrary.com

The manufacturing of fine chemicals often depends on the availability of robust building blocks that allow for efficient and modular synthesis. The presence of two chlorine atoms on the pyridazine ring of this compound offers manufacturers the flexibility to perform regioselective reactions, substituting one chlorine atom while leaving the other for subsequent transformations. sigmaaldrich.com This stepwise functionalization is a powerful strategy in the synthesis of complex target molecules. This compound is listed by chemical suppliers as a building block, underscoring its role in the production pipeline for research and industrial applications. synchem.de Its utility as a precursor for pharmaceuticals and agrochemicals, where pyridazine derivatives are widely used, further cements its importance in the specialty chemical sector. nbinno.comchemicalbook.com

Table of Compound Properties: this compound

| Property | Value | Source(s) |

| CAS Number | 112342-58-2 | synchem.decymitquimica.comrlavie.comambeed.com |

| Molecular Formula | C₅H₄Cl₂N₂O | synchem.decymitquimica.comrlavie.com |

| Molecular Weight | 179.00 g/mol | synchem.decymitquimica.comambeed.com |

| Purity | ≥95% | synchem.deambeed.com |

| Synonyms | Pyridazine, 4,6-dichloro-3-methoxy- | rlavie.com |

| Storage | Sealed in dry, 2-8°C | ambeed.com |

| Category | Building Block, Intermediate | synchem.de |

Future Research Perspectives and Directions

Exploration of Novel Synthetic Pathways for Enhanced Regio- and Chemoselectivity

The selective functionalization of the pyridazine (B1198779) core is a key area for future investigation. While methods for the synthesis of related compounds like 3-chloro-6-methoxypyridazine (B157567) are established, achieving precise control over the reactivity of the two chlorine atoms in 4,6-dichloro-3-methoxypyridazine presents an ongoing challenge. sigmaaldrich.com Future work will likely focus on developing new catalytic systems and reaction conditions that can differentiate between the C4 and C6 positions with high fidelity. This could involve the use of sterically demanding ligands or directing groups to guide the reaction to a specific site. Furthermore, exploring alternative activation methods beyond traditional palladium-catalyzed cross-coupling reactions could provide new avenues for selective derivatization.